Arotinoic methanol

Description

Overview of Retinoids and Synthetic Analogs in Biological Research

Retinoids, a class of compounds derived from vitamin A (retinol), are crucial for a multitude of biological processes. rsc.orgmdpi.com These include embryonic development, cell growth and differentiation, apoptosis, and vision. rsc.orgouhsc.edu The primary active metabolite of vitamin A, all-trans-retinoic acid (ATRA), along with its isomers like 9-cis-retinoic acid, executes these functions by binding to specific nuclear receptors—retinoic acid receptors (RARs) and retinoid X receptors (RXRs). drugbank.commdpi.comnih.gov This interaction modulates the expression of target genes. ouhsc.edudrugbank.com

The profound biological effects of natural retinoids have spurred the development of thousands of synthetic analogs. rsc.org This endeavor is driven by the need to create compounds with improved stability, receptor selectivity, and a better therapeutic index compared to their natural counterparts. ouhsc.edunih.gov Synthetic retinoids are designed to refine the diverse biological activities of retinoic acid for potential therapeutic applications in areas like oncology and dermatology. ouhsc.edunih.gov These synthetic molecules often feature modifications to the hydrophobic part, the polyene linker, or the polar end group of the basic retinoid structure. capes.gov.brmdpi.com

Historical Context and Development of Arotinoids as a Class of Synthetic Retinoids

The quest for more potent and less toxic retinoids led to the development of distinct generations of these compounds. The first generation consisted of non-aromatic retinoids, followed by the second generation of mono-aromatic compounds. capes.gov.br The third generation, known as arotinoids, are polyaromatic retinoids. capes.gov.br

Arotinoids emerged from the strategic insertion of aromatic rings into the retinoid structure, which conformationally restricts the molecule's rotation. ouhsc.edumdpi.com This structural rigidity was intended to enhance biological activity. ouhsc.eduepa.gov Indeed, early research in the 1980s demonstrated that arotinoids could be significantly more potent than retinoic acid in certain biological assays, such as inhibiting papilloma growth. epa.gov The key structural characteristic of arotinoids is that they contain the carbon skeleton of retinoic acid in a fixed, cisoid geometric conformation. epa.gov However, this increased potency was often accompanied by heightened toxicity. ouhsc.edu This challenge spurred further research into modifying the arotinoid structure, such as the incorporation of heteroatoms, to improve the ratio of efficacy to toxicity. ouhsc.edu

Definition and Significance of Arotinoic Methanol (B129727) (Ro 13-8320) as a Specific Arotinoid Alcohol Congener

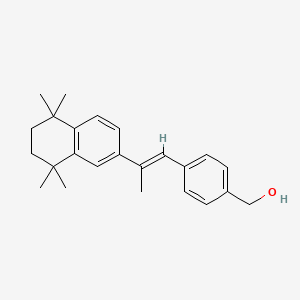

Arotinoic methanol, also known by its laboratory designation Ro 13-8320, is a specific synthetic retinoid belonging to the arotinoid class. localpharmaguide.comchemicalbook.com Structurally, it is (E)-4-[2-[(5,6,7,8-Tetrahydro-5,5,8,8-tetramethylnaphthalen)-2-yl]-1-propen-1-yl]phenylmethanol. researchgate.netrivm.nl It is classified as an alcohol congener, meaning it is a related compound or analog, in this case to arotinoic acid and its ethyl ester. researchgate.netnih.gov

The significance of this compound lies in its potent biological activity, which has been demonstrated in various preclinical studies. For instance, research has shown it to be a powerful agent in developmental studies, albeit also highlighting its potential for toxicity. nih.gov One study found this compound to be approximately 400 times more potent as a teratogen than all-trans-retinoic acid on a milligram per kilogram basis in hamsters. nih.gov This high potency makes it a valuable tool for researchers studying the mechanisms of retinoid action and embryological development. The term "congener" in this context refers to one of several related chemical compounds. nih.govnih.gov

Table 1: Chemical Identity of this compound

| Property | Value |

| Chemical Name | (E)-4-[2-[(5,6,7,8-Tetrahydro-5,5,8,8-tetramethylnaphthalen)-2-yl]-1-propen-1-yl]phenylmethanol |

| Synonyms | Ro 13-8320, this compound |

| Molecular Formula | C24H30O |

| CAS Number | 71441-30-0 |

Current Research Focus and Emerging Trends in Arotinoid Alcohol Congener Studies

Current research on arotinoids and their congeners continues to explore their potential as modulators of cellular processes. The focus has largely been on understanding their structure-activity relationships and mechanisms of action. routledge.com For example, studies investigate how modifications to the arotinoid backbone influence binding to RARs and RXRs and subsequent gene regulation. nih.gov

A significant trend is the development of novel synthetic retinoids, including arotinoid analogs, with greater stability and specificity. rsc.orgnih.gov Researchers are designing compounds that are resistant to isomerization, a common issue with natural retinoids that can alter their biological activity. dur.ac.uk For instance, synthetic analogs EC23 and EC19 were created to be non-isomerizable and have shown potent, albeit different, biological effects in vivo. dur.ac.uk

Furthermore, there is a growing interest in the application of synthetic retinoids in stem cell research, where they are used to direct the differentiation of pluripotent stem cells into specific lineages, such as neuronal cells. rsc.orgnih.gov The stability and high activity of some synthetic analogs make them particularly suitable for these long-term culture applications. nih.gov The overarching goal remains the development of retinoids with a favorable therapeutic window for potential use in treating various diseases, including cancer. ouhsc.edunih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

71441-30-0 |

|---|---|

Molecular Formula |

C24H30O |

Molecular Weight |

334.5 g/mol |

IUPAC Name |

[4-[(E)-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]phenyl]methanol |

InChI |

InChI=1S/C24H30O/c1-17(14-18-6-8-19(16-25)9-7-18)20-10-11-21-22(15-20)24(4,5)13-12-23(21,2)3/h6-11,14-15,25H,12-13,16H2,1-5H3/b17-14+ |

InChI Key |

GWODBVDCNSWNFM-SAPNQHFASA-N |

SMILES |

CC(=CC1=CC=C(C=C1)CO)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C |

Isomeric SMILES |

C/C(=C\C1=CC=C(C=C1)CO)/C2=CC3=C(C=C2)C(CCC3(C)C)(C)C |

Canonical SMILES |

CC(=CC1=CC=C(C=C1)CO)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C |

Synonyms |

4 (2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propen-1-yl)phenylmethanol arotinoic methanol arotinoid Ro 13-8320 Ro 13-8320 Ro-13-8320 |

Origin of Product |

United States |

Structural Elucidation and Advanced Analytical Characterization of Arotinoic Methanol

Spectroscopic Techniques for Structural Confirmation

Spectroscopy is the cornerstone of molecular structure elucidation, offering detailed insights into the chemical environment of atoms and the nature of chemical bonds within a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information on the connectivity of atoms and their spatial relationships.

¹H NMR spectra reveal the number of different types of protons in a molecule, the electronic environment of each proton, and which protons are adjacent to one another. For an arotinoid methyl ester, characteristic signals include those from aromatic protons, protons on the polyene-like chain, and the sharp singlet of the methyl ester group. nih.gov For example, in the ¹H NMR spectrum of Methyl 4-methoxybenzoate, a related aromatic ester, the methyl ester protons (s, 3H) appear around 3.89 ppm, while aromatic protons are observed further downfield. rsc.org

¹³C NMR spectra provide information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, with its chemical shift indicating its functional group and hybridization state. The carbonyl carbon of the ester group is particularly diagnostic, typically appearing far downfield. In Methyl 4-methylbenzoate, the ester carbonyl carbon resonates at 167.3 ppm, while the methyl carbon of the ester appears at 52.1 ppm. rsc.org

Interactive Data Table: Representative NMR Data for an Arotinoid Methyl Ester Intermediate The following data for Methyl 2-(3-Chloro-4-hydroxyphenyl)acetate is representative of a precursor used in arotinoid synthesis. nih.gov

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Ar-H | 6.97 (d, J = 8.2 Hz) | 167.3 (C=O) |

| Ar-H | 6.85 (d, J = 8.2 Hz) | 143.7 (Ar-C) |

| Ar-H | 5.43 (s) | 129.7 (Ar-CH) |

| -OCH₃ | 3.64 (s) | 129.2 (Ar-CH) |

| -CH₂- | 3.48 (s) | 52.1 (-OCH₃) |

Note: ¹³C data is illustrative based on a similar compound, Methyl 4-methylbenzoate, for representative purposes. rsc.org

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibration of specific chemical bonds. It is an excellent technique for identifying the functional groups present in a compound.

Interactive Data Table: Characteristic IR Absorption Frequencies for Aromatic Esters

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Reference |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | libretexts.org |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium | vscht.cz |

| Ester C=O Stretch | 1730 - 1715 | Strong | spectroscopyonline.comorgchemboulder.com |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Weak | libretexts.org |

| Asymmetric C-O-C Stretch | 1310 - 1250 | Strong | spectroscopyonline.com |

| Symmetric O-C-C Stretch | 1130 - 1100 | Strong | spectroscopyonline.com |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound with high accuracy and offers structural information through the analysis of fragmentation patterns.

In electron ionization (EI) mass spectrometry, the molecular ion (M⁺) peak confirms the compound's molecular weight. For all-trans-Retinoic acid, methyl ester, the molecular ion appears at an m/z of 314, corresponding to its molecular weight. nist.govnist.gov The fragmentation pattern gives clues to the structure; common fragments include the loss of the methoxy (B1213986) group (-OCH₃) or the entire carbomethoxy group (-COOCH₃). High-resolution mass spectrometry (HRMS) can determine the molecular formula with extreme precision by measuring the exact mass. nih.gov

Interactive Data Table: Illustrative Mass Spectrometry Data for all-trans-Retinoic acid, methyl ester Data from NIST WebBook. nist.govnist.gov

| m/z | Relative Intensity (%) | Possible Fragment Assignment |

| 314 | 55 | [M]⁺ (Molecular Ion) |

| 255 | 100 | [M - COOCH₃]⁺ |

| 239 | 20 | [M - OCH₃ - CO]⁺ or other fragmentation |

| 197 | 35 | Fragmentation of the polyene chain |

| 159 | 45 | Fragmentation of the polyene chain |

| 119 | 40 | Fragmentation of the polyene chain |

Infrared (IR) Spectroscopy

Chromatographic Methods for Compound Purity and Identification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for assessing the purity of a synthesized compound and for separating closely related isomers.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile compounds like arotinoids and for separating their geometric isomers (e.g., cis/trans isomers). researchgate.net The technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.

For retinoids and arotinoids, reversed-phase HPLC is most common. scielo.br In this mode, a nonpolar stationary phase (like C18-bonded silica) is used with a polar mobile phase, often a mixture of methanol (B129727), acetonitrile, and/or water, sometimes with modifiers like acetic acid. scielo.brebi.ac.uk Compounds are separated based on their hydrophobicity; more nonpolar compounds are retained longer on the column. Purity is determined by integrating the area of the peak corresponding to the compound of interest relative to the total area of all peaks in the chromatogram. The retention time is a characteristic property of a compound under specific conditions and can be used for identification by comparison to a reference standard. researchgate.net

Interactive Data Table: Example HPLC Conditions for Retinoid Analysis

| Parameter | Condition | Reference |

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | ebi.ac.uk |

| Mobile Phase | Gradient or isocratic elution with Methanol/Water/Acetic Acid or Acetonitrile/Water mixtures | scielo.brebi.ac.uk |

| Flow Rate | 1.0 - 1.5 mL/min | researchgate.net |

| Detection | UV-Vis Detector (e.g., at 325 nm or 350 nm) | google.com |

| Column Temperature | 25 - 40 °C | scielo.brgoogle.com |

Advanced Structural Analysis (e.g., X-ray Crystallography if applicable)

When a definitive, three-dimensional solid-state structure is required, X-ray crystallography is the ultimate analytical tool. This technique involves diffracting X-rays off a single, high-quality crystal of the compound. wikipedia.orglibretexts.org The resulting diffraction pattern is used to calculate the positions of every atom in the molecule (and in the crystal lattice), providing unambiguous information about bond lengths, bond angles, and stereochemistry. ufl.edu

While obtaining suitable crystals for small molecules like arotinoid methyl esters can be challenging, the technique is invaluable. For the broader class of retinoids and arotinoids, X-ray crystallography has been fundamental in understanding their precise three-dimensional shapes and how they interact with biological targets like nuclear receptors. nih.gov For example, crystal structures of retinoic acid receptor (RAR) ligand-binding domains complexed with various retinoids have revealed the specific conformations required for biological activity. nih.govnih.gov The applicability of this method is entirely contingent on the ability to grow a single crystal of sufficient quality. ufl.edu

Molecular Pharmacology and Mechanisms of Action of Arotinoic Methanol

Interaction with Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs)

The biological effects of retinoids are primarily mediated through their interaction with two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). wikipedia.orgnih.gov These receptors function as ligand-activated transcription factors that regulate the expression of specific target genes. wikipedia.orgtaylorandfrancis.com There are three subtypes for each receptor family: RARα, RARβ, and RARγ, and RXRα, RXRβ, and RXRγ, each encoded by a separate gene. wikipedia.org

Ligand Binding Profile and Receptor Affinity

Specific binding affinity data for Arotinoic Methanol (B129727) is not available in the provided search results. The following information pertains to related, well-studied retinoids.

The affinity with which a retinoid binds to RARs and RXRs is a critical determinant of its biological activity. Natural retinoids like all-trans retinoic acid (ATRA) and 9-cis-retinoic acid (9-cis-RA) exhibit high affinity for RARs. ATRA is considered a pan-RAR agonist, binding to all three RAR subtypes, while 9-cis-RA can bind with high affinity to both RARs and RXRs. taylorandfrancis.com Synthetic retinoids can be designed to have selective affinity for specific receptor subtypes. The dissociation constant (Kd) is a common measure of binding affinity, with lower Kd values indicating a stronger interaction between the ligand and the receptor.

Subtype Specificity and Selectivity of Arotinoic Methanol (RARα, RARβ, RARγ, RXRα, RXRβ, RXRγ)

Specific subtype selectivity data for this compound is not available. The following section describes the concept of subtype selectivity using examples of other retinoids.

The therapeutic and biological effects of a retinoid are closely linked to its pattern of binding to the various RAR and RXR subtypes. mdedge.com Some retinoids are non-selective, activating multiple receptor subtypes, while others are designed to be highly selective for a single subtype. For instance, some synthetic retinoids are developed to be RARγ-selective, as this subtype is highly expressed in the skin. mdedge.comnih.gov The selectivity of a compound is often expressed as its EC50 value, which is the concentration of the ligand that produces half-maximal activation of a given receptor subtype. A much lower EC50 for one subtype over others indicates high selectivity.

Table 1: Example of Receptor Subtype Selectivity for a Hypothetical Retinoid (Note: This table is illustrative as specific data for this compound is unavailable)

| Receptor Subtype | Binding Affinity (Kd, nM) | Transcriptional Activation (EC50, nM) |

|---|---|---|

| RARα | Data not available | Data not available |

| RARβ | Data not available | Data not available |

| RARγ | Data not available | Data not available |

| RXRα | Data not available | Data not available |

| RXRβ | Data not available | Data not available |

| RXRγ | Data not available | Data not available |

Formation of RAR-RXR Heterodimer Complexes

RARs and RXRs function by forming heterodimers, which are complexes of one RAR and one RXR molecule. wikipedia.orgnih.gov This RAR-RXR heterodimer is the primary functional unit that binds to DNA and regulates gene transcription. physiology.orgresearchgate.nettemple.edu The formation of this heterodimer is crucial for high-affinity binding to DNA and is a key step in the retinoid signaling pathway. nih.gov While RXRs can also form homodimers (RXR-RXR), the RAR-RXR heterodimer is the predominant complex in mediating the effects of retinoic acid. wikipedia.orgnih.gov The interaction between RAR and RXR is a critical point of regulation, and the presence of both receptor types is necessary for a robust response to retinoids. nih.govresearchgate.net In the absence of a ligand, the RAR-RXR heterodimer is often bound to DNA in a complex with corepressor proteins, which inhibit gene transcription. wikipedia.orgtemple.edu

Binding to Retinoic Acid Response Elements (RAREs) and Transcriptional Modulation

Once formed, the RAR-RXR heterodimer exerts its effects by binding to specific DNA sequences known as Retinoic Acid Response Elements (RAREs), which are located in the regulatory regions of target genes. physiology.orgtemple.edu This binding is a prerequisite for the modulation of gene expression.

Analysis of RARE-DNA Binding Specificity (e.g., DR2, DR5 motifs)

RAREs are typically composed of two direct repeats of a core hexameric DNA sequence, most commonly 5'-AGGTCA-3'. physiology.orgnih.gov The specificity of the response to retinoids can be influenced by the arrangement and spacing of these core motifs. The most common RAREs are direct repeats separated by 2 (DR2) or 5 (DR5) nucleotides. physiology.orgnih.gov The RAR-RXR heterodimer binds to these RAREs with a specific polarity, where for DR2 and DR5 elements, the RXR subunit typically occupies the 5' half-site and the RAR subunit occupies the 3' half-site. temple.edumdpi.com The specific RARE motif present in a gene's promoter or enhancer region can influence the binding affinity of the RAR-RXR heterodimer and the subsequent transcriptional response. mdpi.combiorxiv.org

Table 2: Characteristics of Common Retinoic Acid Response Elements (RAREs)

| RARE Motif | Spacing of Core Repeats | Typical Function |

|---|---|---|

| DR2 | 2 nucleotides | Transcriptional Activation |

| DR5 | 5 nucleotides | Transcriptional Activation |

Regulation of Downstream Target Gene Expression

The binding of a ligand, such as a retinoid, to the RAR component of the RAR-RXR heterodimer induces a conformational change in the receptor complex. wikipedia.orgresearchgate.net This change leads to the dissociation of corepressor proteins and the recruitment of coactivator proteins. wikipedia.orgresearchgate.net Coactivators, in turn, facilitate the recruitment of the basal transcription machinery, leading to the initiation of gene transcription. researchgate.netresearchgate.net This process ultimately results in the increased expression of downstream target genes.

The set of genes regulated by retinoids is extensive and includes genes involved in cell differentiation, proliferation, and apoptosis. nih.govresearchgate.net Some well-known direct target genes of the RA signaling pathway include RARB (the gene for RARβ itself), Crabp2 (cellular retinoic acid-binding protein 2), and various Hox genes, which are critical for embryonic development. nih.govoup.comnih.gov The specific downstream genes regulated can vary depending on the cell type and the specific retinoid compound. researchgate.net

Modulation of Coregulator Recruitment and Activity

The biological activity of this compound, like other retinoids, is intricately regulated by its interaction with nuclear receptors and the subsequent recruitment of coregulatory proteins. These coregulators, broadly classified as co-activators and co-repressors, are essential for mediating the transcriptional effects of nuclear receptors. The binding of this compound to retinoic acid receptors (RARs) induces conformational changes that dictate which coregulators are recruited, thereby fine-tuning gene expression.

Interaction with Nuclear Receptor Co-repressors (e.g., NCOR family)

In the absence of a ligand, RARs are often bound to co-repressor proteins, such as those from the Nuclear Receptor Co-repressor (NCOR) family, which includes SMRT (Silencing Mediator for Retinoid and Thyroid hormone receptors). open.ac.uk This interaction typically leads to the repression of target gene transcription. open.ac.uk The binding of an agonist ligand like all-trans retinoic acid (ATRA) usually causes the dissociation of these co-repressors. open.ac.uk

However, the dynamics of co-repressor interaction can be more complex. Some studies have shown that RARs bound to certain response elements can recruit NCOR in a retinoic acid-dependent manner, leading to gene silencing. biorxiv.orgplos.org This indicates that the effect of a ligand on co-repressor binding is not universally inhibitory and can be context-dependent, influenced by the specific DNA response element. For instance, some synthetic retinoids, known as inverse agonists, can enhance the interaction between RARs and co-repressors, further down-regulating gene transcription. news-medical.net While specific studies on this compound's direct modulation of NCOR recruitment are limited, its action as a retinoid agonist suggests it primarily facilitates the release of co-repressors to allow for gene activation.

Interaction with Nuclear Receptor Co-activators (e.g., NCOA family)

Upon ligand binding, RARs typically undergo a conformational shift that promotes the recruitment of co-activator proteins, such as those from the Nuclear Receptor Co-activator (NCOA) family, also known as the steroid receptor co-activator (SRC) family. news-medical.net These co-activators are crucial for initiating gene transcription. open.ac.uk The interaction is often mediated through specific motifs on the co-activators, such as the LXXLL sequence, which recognizes the ligand-activated nuclear receptor. news-medical.net

The recruitment of co-activators like those in the NCOA family is a hallmark of agonist activity for retinoids. For example, all-trans retinoic acid (ATRA) binding to RARs facilitates the recruitment of co-activator complexes, which can include proteins like p300/CBP. This assembly of proteins then works to modify chromatin structure and recruit the basal transcription machinery, leading to the activation of target genes. It is through this mechanism that this compound is presumed to exert its effects on gene expression, by promoting the assembly of these co-activator complexes at the promoter regions of target genes.

Influence on Histone Acetylase (HAT) and Histone Deacetylase (HDAC) Activity

The recruitment of co-activators and co-repressors by nuclear receptors is intrinsically linked to the enzymatic activities that modify chromatin structure, namely histone acetyltransferases (HATs) and histone deacetylases (HDACs). biologists.com Co-activator complexes often possess intrinsic HAT activity or recruit other proteins with this function. physiology.org HATs transfer an acetyl group to lysine (B10760008) residues on histone tails, which neutralizes their positive charge and relaxes the chromatin structure, making the DNA more accessible for transcription. biologists.comphysiology.org

Conversely, co-repressor complexes are associated with HDAC activity. uminho.pt HDACs remove acetyl groups from histones, leading to a more condensed chromatin state (heterochromatin) and transcriptional repression. biologists.com

The balance between HAT and HDAC activity is a critical regulatory point for gene expression. The action of retinoids like this compound influences this balance. By promoting the dissociation of co-repressors and the recruitment of co-activators, this compound indirectly favors an environment of increased histone acetylation at target gene promoters. Studies with ATRA have shown that it can lead to increased histone acetylation, which can be further enhanced by HDAC inhibitors. This suggests that the transcriptional activation by retinoids is, at least in part, mediated by shifting the local enzymatic balance towards HAT activity. Some reports indicate that HDAC inhibitors can enhance the expression of certain genes by reversing gene silencing. plos.org

Structure Activity Relationship Sar Studies of Arotinoid Alcohol Congeners, Including Arotinoic Methanol

Impact of Arotinoid Chemical Architecture on Receptor Binding Affinity and Transactivation Potential

The chemical architecture of arotinoids is a key determinant of their interaction with retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are nuclear receptors that mediate the biological effects of retinoids. nih.govresearchgate.net These receptors exist as three subtypes: alpha (α), beta (β), and gamma (γ). nih.gov The binding of a retinoid to the ligand-binding pocket (LBP) of these receptors induces a conformational change, leading to the recruitment of coactivator or corepressor proteins and subsequent modulation of target gene transcription. scielo.brresearchgate.net

The general structure of a retinoid consists of a hydrophobic group, a linker, and a polar end group. nih.gov In arotinoids, the replacement of the unstable tetraene side chain of natural retinoids like all-trans-retinoic acid (ATRA) with aromatic systems results in conformationally restricted analogues. researchgate.netnih.gov This restricted conformation can lead to enhanced stability and receptor subtype selectivity. researchgate.netdur.ac.uk For instance, the introduction of aromatic rings can lock the molecule into a conformation that mimics the most biologically active form of natural retinoids. nih.gov

The affinity of arotinoids for RARs and their ability to transactivate gene expression are influenced by:

The nature of the aromatic system: The type and substitution pattern of the aromatic rings can significantly affect receptor binding.

The linker region: The length and rigidity of the linker connecting the aromatic system to the polar head group are crucial for correctly positioning the molecule within the LBP. nih.gov

The polar head group: The identity of the polar group (e.g., carboxylic acid, ester, or alcohol) dictates the interactions with specific amino acid residues at the end of the LBP. nih.gov

Studies have shown that subtle modifications to the arotinoid scaffold can lead to dramatic changes in biological response. researchgate.net For example, some synthetic arotinoids have demonstrated greater potency in inducing stem cell differentiation than ATRA. dur.ac.uk The binding of a ligand to the RAR can displace corepressor proteins and recruit coactivators, initiating gene transcription. nih.govresearchgate.net Some arotinoids can act as agonists for one RAR subtype while being antagonists for another, highlighting the importance of specific structural features in determining the functional outcome of receptor binding. researchgate.net

Influence of the Alcohol Moiety (e.g., -CH2OH group in Arotinoic Methanol) on Biological Activity and Receptor Interactions

The presence of an alcohol moiety, such as the hydroxymethyl group (-CH2OH) in Arotinoic Methanol (B129727), significantly influences the biological activity and receptor interactions of arotinoids. While the carboxylic acid group is a common feature in many potent retinoids, the alcohol congener can also exhibit high biological activity. nih.gov

In a comparative study, this compound (Ro 13-8320) was found to be a highly potent teratogen in Syrian golden hamsters, approximately 400 times more potent than all-trans-retinoic acid on a weight basis. nih.gov It was also 70 times more embryolethal. nih.gov This suggests that the alcohol group can effectively participate in the interactions necessary to trigger the biological cascade leading to these effects.

The mechanism by which the alcohol moiety contributes to activity can be multifaceted:

Metabolic Conversion: It is possible that the alcohol is oxidized in vivo to the corresponding aldehyde and then to the carboxylic acid, which is often the more active form. diva-portal.org However, the high potency of this compound itself suggests that the alcohol form may have intrinsic activity. nih.gov

It is noteworthy that in some other classes of compounds, the replacement of a more reactive group with an alcohol can lead to increased stability. researchgate.net The biological activity of phenolic lipids, for example, is influenced by the presence of an alcohol or carboxylic acid group, which can affect their antioxidant properties. nih.gov

Effects of Polyene Chain Length and Conjugated Double Bonds on Receptor Specificity and Potency

In natural and synthetic retinoids, the polyene chain, a series of conjugated double bonds, plays a critical role in determining receptor specificity and potency. nih.govresearchgate.net The length and conformational flexibility of this chain are key determinants of how the ligand fits into the receptor's binding pocket. nih.gov

Key findings on the effects of the polyene chain include:

Conformational Flexibility: The polyene linker in natural retinoids like ATRA allows for a high degree of conformational flexibility, enabling the molecule to adopt various low-energy shapes to bind to different RAR subtypes. nih.gov

Stability: A major drawback of the polyene chain is its susceptibility to isomerization and oxidation, which can lead to a loss of biological activity. mdpi.comacs.org This instability has driven the development of arotinoids, where the polyene system is replaced with more stable aromatic rings. nih.gov

Optimal Length for Activity: Studies on analogues of ATRA with varying polyene chain lengths have shown that a specific length is required to elicit a biological response. researchgate.net For instance, the synthetic retinoid AH61, with a modified polyene chain, was found to be more active than ATRA in inducing differentiation in certain cell lines. researchgate.net This indicates that subtle changes in the linker length can have a significant impact on biological activity.

Receptor Specificity: By restricting the conformation of the linker, as is the case in arotinoids, it is possible to achieve greater receptor subtype selectivity. researchgate.net The rigid structure of arotinoids can be designed to favor interaction with the LBP of one RAR subtype over others. nih.gov

The replacement of the polyene chain with aromatic rings in arotinoids is a common strategy to create more stable and potent RAR agonists. nih.gov This modification allows the synthetic compound to mimic the most effective conformations of ATRA while avoiding its inherent instability. nih.gov

Conformational Analysis and its Correlation with Ligand-Receptor Recognition

Conformational analysis is a crucial aspect of understanding the structure-activity relationship of retinoids, as the three-dimensional shape of the ligand determines how it interacts with the receptor's binding pocket. acs.org The binding of a ligand induces a conformational change in the receptor, which is essential for its activation and subsequent regulation of gene expression. scielo.brresearchgate.net

The ligand-binding domain (LBD) of RARs is a globular structure composed of several alpha-helices that form the ligand-binding pocket. scielo.br The binding of an agonist like ATRA stabilizes a specific conformation of the LBD, leading to the recruitment of coactivator proteins. researchgate.net In contrast, the binding of an antagonist can induce a different conformation that prevents coactivator binding or even promotes the binding of corepressors. researchgate.net

Key aspects of conformational analysis in retinoid research include:

Ligand Conformation: The polyene side chain of natural retinoids can adopt different conformations, but the crystal structure of RARs bound to their ligands has revealed that the ligand often adopts a specific, bent conformation within the binding pocket. acs.org

Receptor Conformation: The binding of a ligand can cause significant conformational changes in the receptor, particularly in a region known as helix 12 (H12), which acts as a "lid" for the binding pocket. nih.gov The positioning of H12 is critical for the interaction with coactivators or corepressors.

Arotinoids as Conformational Probes: Because of their rigid structures, arotinoids are valuable tools for probing the conformational requirements for receptor binding and activation. researchgate.net By designing arotinoids with specific, fixed conformations, researchers can investigate which shapes are optimal for interacting with different RAR subtypes.

Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, coupled with computational modeling, are used to study the conformations of both the ligand and the receptor. researchgate.netacs.org These studies provide a structural basis for the observed biological activities of different retinoids and guide the design of new compounds with improved potency and selectivity.

Comparative Analysis of this compound with Other Synthetic Retinoids (e.g., Arotinoic Acid, Arotinoid Ethyl Ester) and Natural Retinoic Acid Analogs

A comparative analysis of this compound with its closely related congeners and natural retinoids reveals significant differences in potency and biological activity, underscoring the importance of the polar head group.

A study in pregnant Syrian golden hamsters provided a direct comparison of the teratogenic and embryolethal effects of several arotinoids and all-trans-retinoic acid (ATRA). nih.gov

Table 1: Comparative Embryotoxicity of Retinoids in Syrian Golden Hamsters nih.gov

| Compound | Relative Teratogenic Potency (vs. ATRA) | Relative Embryolethal Potency (vs. ATRA) |

| This compound | ~400x | 70x |

| Arotinoic Acid | >375x (molar basis) | 123x |

| Arotinoid Ethyl Ester | - | 132x |

| all-trans-Retinoic Acid (ATRA) | 1x | 1x |

Data adapted from a study on the teratogenic activity of retinoids. nih.gov The teratogenic potency for Arotinoic Acid is given on a molar basis.

These findings highlight the exceptionally high activity of the arotinoid class of synthetic retinoids compared to the natural retinoid ATRA. nih.govnih.gov Both Arotinoic Acid and its ethyl ester were found to be about 1000 times more embryotoxic and teratogenic than retinoic acid in rats. nih.gov

The order of activity in other biological assays, such as those measuring effects on keratinization, has been reported as: Arotinoid Ethyl Ester ≥ Arotinoid Acid >> all-trans-Retinoic Acid. ebi.ac.uk This further demonstrates the superior potency of these synthetic arotinoids.

The mechanism of action for these arotinoids is believed to be similar to that of ATRA, as they induce a comparable spectrum of congenital defects. nih.gov The parallel dose-response curves also support a common mechanism. nih.gov The enhanced potency of the arotinoids is likely due to their increased stability and optimized conformation for receptor binding, which are consequences of replacing the flexible polyene chain with a rigid aromatic system. nih.govnih.gov

The high biological activity of this compound, in particular, suggests that the alcohol moiety is a viable functional group for potent retinoid action, either through its intrinsic ability to interact with the receptor or via metabolic conversion to the more common carboxylic acid form. nih.govdiva-portal.org

Cellular and Biochemical Modulations by Arotinoic Methanol in Vitro Studies

Regulation of Cellular Differentiation Processes in Model Systems

Retinoids are potent regulators of cellular differentiation, a process studied extensively in various in vitro model systems. nih.gov They play a crucial role in guiding the developmental fate of undifferentiated stem cells.

In vitro, retinoids like all-trans retinoic acid (ATRA) are widely used to induce differentiation in pluripotent embryonic stem (ES) cells and neural stem cells (NSCs). nih.govnih.gov This process can mimic stages of embryonic development. For instance, treating human pluripotent stem cell-derived NSCs with ATRA in a culture where growth factors have been removed prompts their differentiation into a mixed population of neurons and glial cells, recapitulating aspects of early human neural development. nih.gov Similarly, human neuroblastoma cell lines, such as SH-SY5Y, can be differentiated into cells with a neuron-like phenotype upon exposure to ATRA. mdpi.com The effectiveness of retinoids as differentiation agents is often dependent on the concentration used and the developmental stage of the cells at the time of application. nih.gov

The process of cellular differentiation induced by retinoids is characterized by distinct changes in the expression of specific molecular markers. These changes confirm the transition of cells from a pluripotent or progenitor state to a more specialized phenotype.

Gene Expression: In human NSCs, exposure to ATRA results in a dose-dependent increase in the gene expression of retinoic acid receptors (RARs) and CYP26A1, an enzyme involved in retinoic acid metabolism. nih.gov

Protein Expression: In the SH-SY5Y neuroblastoma model, differentiation is marked by a significant increase in the expression of neuron-specific proteins such as βIII-tubulin and NeuN. mdpi.com Concurrently, the expression of markers associated with neural stem cells, like nestin, is downregulated. mdpi.com

Transcriptional Activation: Studies using human rhabdomyosarcoma cells have shown that ATRA treatment leads to the transcriptional activation of specific target genes, including RARβ and CYP26, which can be measured via RT-PCR. aacrjournals.org

The following table summarizes key molecular markers modulated during retinoid-induced differentiation in different cell models.

| Cell Model | Retinoid Agent | Upregulated Markers | Downregulated Markers |

| Human Neural Stem Cells (NSCs) | ATRA | Retinoic Acid Receptors (RARs), CYP26A1 | - |

| SH-SY5Y Neuroblastoma | ATRA | βIII-tubulin, NeuN | Nestin |

| Human Rhabdomyosarcoma | ATRA | RARβ, CYP26 | - |

Induction of Specific Cell Lineages (e.g., neural differentiation from stem cells)

Modulation of Cell Proliferation Dynamics in Cultured Cell Lines

Retinoids exhibit significant regulatory effects on cell proliferation, often leading to growth inhibition in various cultured cell lines, particularly those of cancerous origin. This anti-proliferative effect is a key aspect of their therapeutic potential.

In human arterial smooth muscle cells (haSMC), ATRA has been observed to cause a dose-dependent inhibition of cell proliferation. oup.com

Treatment of the human hepatocellular carcinoma (HCC) cell line SMMC-7721 with ATRA not only induces cellular differentiation but also effectively inhibits cell growth. nih.gov

The potency of proliferation inhibition can vary widely among different cell types. For example, the half-maximal inhibitory concentration (IC₅₀) for ATRA in haSMC was reported to be 0.022 μM, while for human arterial endothelial cells (haEC), it was significantly higher at 97 μM. oup.com This suggests a degree of cell-type specificity in the anti-proliferative response to retinoids. In some stem cell models, ATRA has been found to inhibit proliferation without causing a corresponding increase in cell death, indicating a cytostatic effect. plos.org

The table below presents data on the inhibitory effects of ATRA on the proliferation of different cell lines.

| Cell Line | Inhibitory Effect | IC₅₀ Value |

| Human Arterial Smooth Muscle Cells (haSMC) | Dose-dependent inhibition | 0.022 μM |

| Human Hepatocellular Carcinoma (SMMC-7721) | Growth inhibition | Not specified |

| Human Arterial Endothelial Cells (haEC) | Less potent inhibition | 97 μM |

Mechanisms of Apoptosis Induction in Cellular Contexts

Apoptosis, or programmed cell death, is a critical mechanism through which retinoids can exert their anti-cancer effects. This process involves a cascade of molecular events leading to the orderly dismantling of the cell.

The induction of apoptosis is fundamentally reliant on a family of cysteine proteases known as caspases, which act as both initiators and executioners of the cell death program. aging-us.com Retinoid-induced apoptosis can be triggered through two main pathways: the extrinsic pathway, initiated by death receptors on the cell surface, and the intrinsic pathway, which is mitochondrial-mediated. nih.govresearchgate.net Both pathways ultimately converge to activate executioner caspases, such as caspase-3 and caspase-7, which carry out the final stages of cell death. aging-us.comnih.gov

In studies with human hepatocellular carcinoma cells, ATRA treatment was shown to upregulate the expression and promote the activation of caspase-3. nih.gov The specific caspases involved can, however, be cell-type dependent. nih.gov For instance, while caspase-9 is a key initiator caspase in the intrinsic pathway, its activation was not observed in ATRA-induced apoptosis in certain developing eye cells. nih.gov In other experimental systems, the degradation of key stem cell transcription factors, such as NANOG and OCT4, has been shown to be a direct result of cleavage by activated CASPASE-3 and CASPASE-7, linking differentiation signals to apoptotic machinery. plos.org

The terminal phase of apoptosis is characterized by distinct morphological and biochemical changes, including the systematic fragmentation of genomic DNA and the formation of apoptotic bodies.

DNA Fragmentation: This hallmark of apoptosis is primarily carried out by the Caspase-Activated DNase (CAD) enzyme. wikipedia.org Following its activation by caspase-3, CAD cleaves the DNA in the linker regions between nucleosomes, generating a multitude of fragments that are multiples of approximately 180-200 base pairs. wikipedia.orgnih.gov This creates a distinctive "ladder" pattern when the DNA is analyzed by agarose (B213101) gel electrophoresis. Another method to quantify apoptosis is through flow cytometry, which can identify a "sub-G1" peak representing cells that have lost fragmented DNA. nih.gov

Apoptotic Body Formation: Morphologically, an apoptotic cell undergoes chromatin condensation, followed by the breakdown of the nucleus and blebbing of the plasma membrane. nih.gov These blebs eventually pinch off to form membrane-enclosed vesicles known as apoptotic bodies, which contain portions of the cytoplasm and fragmented nucleus. These bodies are then recognized and engulfed by phagocytic cells. In HCC cells treated with ATRA, morphological changes associated with differentiation were seen alongside apoptotic features like pyknotic nuclei and condensed chromatin. nih.gov

Investigation of Caspase Activation Pathways

Influence on Cell Cycle Progression and Arrest Points

Arotinoids are potent regulators of cell proliferation and are known to exert significant influence over cell cycle progression, primarily by inducing cell cycle arrest at specific checkpoints. This allows for the modulation of cellular growth and differentiation. In vitro studies using various cell lines have demonstrated that arotinoids can halt cell division, providing a mechanism for their anti-proliferative effects.

One of the key effects of arotinoids is the induction of G1 phase cell cycle arrest. nih.gov For instance, the arotinoid Mofarotene has been shown to cause a marked increase in the proportion of pancreatic cancer cells in the G1 phase. nih.gov This arrest is often associated with changes in the expression and activity of crucial cell cycle regulatory proteins. nih.govnih.gov

The molecular mechanisms underlying this G1 arrest typically involve the upregulation of cyclin-dependent kinase inhibitors (CDKIs) such as p21/WAF1/CIP1 and p27/KIP1. nih.gov These proteins bind to and inhibit the activity of cyclin-cyclin-dependent kinase (CDK) complexes, which are essential for progression through the G1 phase and into the S phase (the DNA synthesis phase). Mofarotene treatment, for example, leads to a significant upregulation of both p21 and p27. nih.gov

Furthermore, arotinoids can influence the phosphorylation status of the retinoblastoma protein (pRb). The hypophosphorylated form of pRb is active and prevents cell cycle progression by binding to and inhibiting E2F transcription factors, which are necessary for the expression of genes required for S phase entry. Treatment with arotinoids like Mofarotene has been observed to increase the amount of hypophosphorylated pRb, thereby reinforcing the G1 block. nih.gov

Similarly, Arotinoid acid (TTNPB) has been shown to arrest the cell cycle in the G0/G1 phase in breast cancer cells. glpbio.com This effect is linked to the suppression of Cyclin D1 and Cyclin D3 protein activity. glpbio.com In some human myeloid cell lines, retinoids, the parent class of compounds, induce G0/G1 arrest by down-regulating c-Myc, up-regulating p21 and p27, and down-regulating cyclins E and D. nih.gov

Some studies have also reported cell cycle arrest at the G2 phase. tandfonline.com The specific checkpoint at which arrest occurs can be dependent on the cell type and the specific arotinoid compound used. tandfonline.com

Table 1: Effects of Arotinoids on Cell Cycle Progression in Various Cell Lines

| Arotinoid | Cell Line | Effect on Cell Cycle | Key Molecular Changes |

|---|---|---|---|

| Mofarotene | Pancreatic Cancer Cell Lines | G1 phase arrest | Upregulation of p21 and p27; Increase in hypophosphorylated pRb |

| Arotinoid acid (TTNPB) | T47D Breast Cancer Cells | G0/G1 phase arrest | Suppression of Cyclin D1 and Cyclin D3 activity |

| All-trans retinoic acid (ATRA) | Pancreatic Cancer Cells | G1 or G2 arrest | Reduction in the number of cells in S-phase |

Effects on Other Fundamental Cellular Processes

Cellular Metabolism:

Retinoids, as a class, are deeply intertwined with cellular metabolism. researchgate.netnih.govbioscientifica.comresearchgate.net The metabolism of retinoids themselves is a tightly regulated process involving multiple enzymatic steps, including oxidation and esterification, to produce biologically active forms like all-trans-retinoic acid (ATRA). nih.govbioscientifica.com This metabolism is crucial for maintaining retinoid homeostasis within cells. nih.gov

Arotinoids, being synthetic analogs, are also subject to metabolic processes within the cell, although their specific metabolic pathways may differ from natural retinoids. The introduction of aromatic rings in arotinoids was a strategy to increase stability and biological activity. mdpi.com Some research suggests that substituting parts of the arotinoid structure can reduce toxicity by preventing certain oxidative metabolic reactions. frontiersin.org

In vitro studies on keratinocytes have shown that the arotinoid Ro 13-6298 can influence protein synthesis, a key metabolic activity. Specifically, it was observed to increase the amount and synthesis of keratohyalin granule-associated proteins while decreasing the synthesis of certain keratin (B1170402) proteins. medicaljournalssweden.se This indicates a targeted effect on the metabolic pathways related to protein production and cellular differentiation.

Cellular Transport:

The transport of retinoids into and within the cell is a critical step for their function. Natural retinoids like retinol (B82714) are transported in the blood bound to retinol-binding protein (RBP) and enter cells through specific receptors like STRA6. nih.gov Once inside the cell, cellular binding proteins, such as cellular retinoic acid-binding proteins (CRABPs), shuttle them to the nucleus. mdpi.com

Arotinoids also require transport into the cell to exert their effects. While some retinoids can cross the plasma membrane via passive diffusion, protein-mediated transport is also significant. mdpi.comnih.gov Interestingly, some retinoids have been identified as substrates for ATP-binding cassette (ABC) transporters, which are involved in multidrug resistance in cancer cells. nih.gov For example, retinol and 13-cis-RA have been shown to inhibit the ATPase activity of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), two important ABC transporters. nih.gov This suggests that arotinoids could potentially influence the transport of other drugs and be subject to transport-mediated resistance mechanisms themselves.

The interaction with cellular transport proteins is a key area of research for understanding the full spectrum of arotinoid activity and their potential for therapeutic applications.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Arotinoic methanol (B129727) |

| Mofarotene |

| Arotinoid acid (TTNPB) |

| All-trans-retinoic acid (ATRA) |

| 13-cis Retinoic Acid |

| 9-cis-retinoic acid |

| p21/WAF1/CIP1 |

| p27/KIP1 |

| Cyclin D1 |

| Cyclin D3 |

| Cyclin E |

| Retinoblastoma protein (pRb) |

| c-Myc |

| E2F |

| Retinol |

| Retinol-binding protein (RBP) |

| STRA6 |

| Cellular retinoic acid-binding proteins (CRABPs) |

| P-glycoprotein (P-gp) |

| Breast Cancer Resistance Protein (BCRP) |

Retinoid Metabolic Pathways and Arotinoid Alcohol Congener Interactions Biochemical Aspects

Enzymatic Biotransformation of Retinoids and their Synthetic Analogs

The biotransformation of retinoids is a critical process for regulating their cellular concentrations and biological activity. This process involves a series of enzymatic reactions, primarily oxidation.

The initial and rate-limiting step in the biosynthesis of retinoic acid from retinol (B82714) is the oxidation of retinol to retinaldehyde. researchgate.netfrontiersin.org This reversible reaction is catalyzed by alcohol dehydrogenases (ADHs). nih.govnih.gov Subsequently, retinaldehyde is irreversibly oxidized to retinoic acid by aldehyde dehydrogenases (ALDHs). researchgate.netphysiology.org

Given that arotinoic methanol (B129727) is an alcohol congener of arotinoid, it is highly probable that it undergoes a similar two-step oxidation process. Arotinoic methanol would first be oxidized to its corresponding aldehyde by ADHs, and then further oxidized to the biologically active arotinoic acid by ALDHs. Several classes of ADH have been identified, and their expression is tissue-specific. nih.govphysiology.org For instance, class IV ADH has been shown to be significantly involved in the formation of all-trans-retinoic acid in the human gastric mucosa. physiology.orgphysiology.org It is plausible that one or more of these ADH isoforms are also responsible for the initial oxidation of this compound. The competition for ADH enzymes between retinol and other alcohols, such as methanol and ethanol (B145695), can impact the production of retinoic acid, suggesting that the presence of other substances could influence the metabolism of this compound. nih.govepa.gov

| Enzyme Family | Probable Function on this compound | Reference |

| Alcohol Dehydrogenases (ADHs) | Oxidation of this compound to arotinoid aldehyde. | nih.govnih.govphysiology.org |

| Aldehyde Dehydrogenases (ALDHs) | Oxidation of arotinoid aldehyde to arotinoic acid. | researchgate.netphysiology.org |

Once formed, retinoic acid and its synthetic analogs are subject to further metabolism, primarily through hydroxylation, which is a key step in their catabolism and clearance. This process is mainly mediated by a specific family of cytochrome P450 (CYP) enzymes, the CYP26 family. mdpi.com The CYP26 family, consisting of CYP26A1, CYP26B1, and CYP26C1, plays a crucial role in maintaining retinoic acid homeostasis by converting it into more polar, inactive metabolites such as 4-hydroxy-retinoic acid. mdpi.comfrontiersin.orgnih.gov

It is anticipated that arotinoic acid, the oxidized metabolite of this compound, would also be a substrate for CYP26 enzymes. The structural similarity of arotinoids to natural retinoids suggests that they would be recognized and metabolized by this enzymatic system. mdpi.com The expression of CYP26 enzymes is inducible by retinoic acid, creating a negative feedback loop to control retinoid levels. nih.gov Other CYP families, such as CYP1, CYP2C8, and CYP3A, have also been implicated in retinoid metabolism, although the CYP26 family is considered the primary regulator of retinoic acid clearance. tandfonline.comnih.gov

| Enzyme | Probable Function on Arotinoic Acid | Reference |

| CYP26A1 | Hydroxylation and inactivation. | mdpi.comnih.gov |

| CYP26B1 | Hydroxylation and inactivation. | nih.govresearchgate.net |

| CYP26C1 | Hydroxylation and inactivation. | nih.gov |

Oxidation Pathways (e.g., alcohol dehydrogenases, aldehyde dehydrogenases)

Biochemical Interactions with Xenobiotic Metabolism Pathways (e.g., effects on enzyme induction like CYP3A4)

Retinoids and xenobiotics (foreign compounds such as drugs and pollutants) share common metabolic pathways, leading to significant biochemical interactions. amegroups.orgnih.gov The enzymes involved in xenobiotic metabolism, particularly cytochrome P450s, can also metabolize retinoids, and vice versa. wikipedia.org

One of the most important enzymes in drug metabolism is CYP3A4. dynamed.comfrontiersin.org Retinoids, including all-trans-retinoic acid, have been shown to induce the expression and activity of CYP3A4. nih.govnih.gov This induction can occur through the activation of nuclear receptors such as the Vitamin D Receptor (VDR) in partnership with the Retinoid X Receptor (RXR). nih.gov The induction of CYP3A4 by retinoids can have significant consequences, as it can accelerate the metabolism of other drugs, potentially leading to reduced efficacy or the generation of toxic metabolites. frontiersin.org

Given that arotinoids are structurally and functionally related to natural retinoids, it is highly probable that this compound and its metabolites could also influence xenobiotic metabolism pathways. Specifically, they may act as inducers of CYP3A4 and other CYP enzymes. Conversely, exposure to certain xenobiotics that induce or inhibit these enzymes could alter the metabolism and clearance of arotinoids. amegroups.org For example, compounds that are strong CYP inducers can dramatically affect the clearance of retinoids. amegroups.org

| Enzyme/Pathway | Potential Interaction with Arotinoids | Reference |

| CYP3A4 Induction | Arotinoids may induce the expression and activity of CYP3A4, potentially altering the metabolism of other drugs. | frontiersin.orgnih.govnih.gov |

| Xenobiotic Metabolism | The metabolism of arotinoids can be influenced by xenobiotics that induce or inhibit shared metabolic enzymes. | amegroups.orgnih.gov |

Advanced Research Methodologies for Studying Arotinoic Methanol and Arotinoid Congeners

In Vitro Cell Culture Models and Assays for Functional Analysis

In vitro cell culture systems are indispensable tools for the functional analysis of arotinoic methanol (B129727) and its congeners. nih.gov These models offer controlled environments to study cellular behavior and responses to chemical compounds, free from the systemic variations of whole-organism studies. nih.gov The use of genetically defined cell lines further simplifies the interpretation of experimental data. nih.gov

Reporter gene assays are a cornerstone for characterizing the transcriptional activity of nuclear receptor modulators like arotinoids. nih.gov These assays typically involve a reporter gene, such as luciferase, linked to a specific DNA response element that is recognized by a nuclear receptor. indigobiosciences.comindigobiosciences.com When a ligand like an arotinoid activates the receptor, it binds to the response element and drives the expression of the reporter gene, providing a quantifiable measure of the compound's activity. indigobiosciences.comindigobiosciences.com

Arotinoids, including arotinoic acid, are known activators of retinoic acid receptors (RARs). nih.gov Reporter assays are used to screen for and quantify the functional activity, both agonistic and antagonistic, that test compounds exert on specific RAR subtypes (RARα, RARβ, RARγ) and retinoid X receptors (RXRs). indigobiosciences.comindigobiosciences.com For instance, studies have utilized reporter systems in various cell lines to demonstrate that the activation of RAR/RXR heterodimers is a key mechanism for retinoid-induced gene expression. diva-portal.orgnih.gov The binding of an agonist to RAR triggers a conformational change that leads to the recruitment of co-activator proteins and subsequent gene transcription. indigobiosciences.com

The specificity of these assays can be enhanced by using engineered cell lines that constitutively express a particular receptor subtype, allowing for the precise determination of a compound's activity on that receptor. indigobiosciences.comindigobiosciences.com For example, a reporter cell line stably containing a retinoic acid response element (RARE) can be used to assess the transactivation potential of various retinoids and their combinations. nih.gov

Table 1: Reporter Gene Assay Systems for Arotinoid Research

| Assay Type | Target Receptor | Principle | Application in Arotinoid Research |

|---|---|---|---|

| Luciferase Reporter Assay | RARα, RARβ, RARγ | Quantifies light produced from luciferase gene linked to a RARE. indigobiosciences.com | Determining the specific RAR subtype activation profile of arotinoid congeners. |

| Fluorescent Protein Reporter Assay | RXRα | Measures fluorescence from a reporter protein under the control of an RXR response element. nih.govindigobiosciences.com | Screening for RXR-specific agonists or antagonists among arotinoid derivatives. |

| GAL4 Hybrid Assay | RAR/RXR Heterodimers | Utilizes a GAL4 DNA-binding domain fused to the receptor's ligand-binding domain to isolate the activity of one subunit. diva-portal.orgnih.gov | Investigating the allosteric regulation within the RAR/RXR heterodimer upon ligand binding. diva-portal.org |

Assays that measure cell viability, proliferation, and differentiation are crucial for understanding the functional consequences of arotinoid treatment. scispace.com These assays are widely used for drug screening to determine if compounds affect cell growth or have cytotoxic effects. scispace.comresearchgate.net

Cell Viability and Proliferation: A common method to assess cell viability is the MTT assay, which measures the metabolic activity of mitochondria in living cells. scispace.comresearchgate.net Proliferating cells exhibit a higher rate of MTT reduction to formazan, which can be quantified spectrophotometrically. scispace.com Other methods include dye exclusion assays (e.g., trypan blue) and real-time cell analysis systems that measure changes in electrical impedance as cells proliferate. bmrat.orgjapsonline.com Studies have shown that arotinoids can inhibit the proliferation of various cancer cell lines. researchgate.net For example, the isoxazole (B147169) arotinoid 15b has been shown to be a potent inhibitor of cell growth in leukemia cell lines. ouhsc.edu

Cell Differentiation: Retinoids are well-known inducers of cell differentiation. researchgate.netbiorxiv.org Arotinoids have been studied for their ability to induce differentiation in various cell types, including neuroblastoma and monocytic cell lines. diva-portal.orgresearchgate.net The differentiation of human U-937 monocytic cells, for instance, can be induced by retinoids and is characterized by changes in cell morphology and the expression of surface antigens. diva-portal.org Similarly, all-trans retinoic acid (ATRA) can induce neuronal differentiation in P19 cells. nih.gov The effects of arotinoids on differentiation are often evaluated by observing morphological changes and analyzing the expression of differentiation-specific markers.

Flow cytometry is a powerful technique for analyzing large cell populations to assess the cell cycle and detect apoptosis (programmed cell death). nih.govresearchgate.net This methodology is essential for investigating the mechanisms by which arotinoids exert their anti-proliferative and cytotoxic effects. researchgate.netoup.com

Cell Cycle Analysis: By staining cells with a DNA-binding dye like propidium (B1200493) iodide (PI), flow cytometry can quantify the DNA content of individual cells, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Retinoids, including arotinoids, are known to modulate the cell cycle, often by inducing growth arrest in the G0/G1 phase. oup.com For example, studies have shown that certain arotinoids can block the cell cycle in the G1 phase in neuroblastoma cells. researchgate.net

Apoptosis Analysis: Flow cytometry can detect apoptosis through various methods, including the detection of phosphatidylserine (B164497) translocation to the outer cell membrane (using fluorescently-labeled Annexin V), DNA fragmentation, and the activation of caspases. nih.govfluorofinder.com Several arotinoids have been identified as potent inducers of apoptosis. ouhsc.edu For instance, the isoxazole arotinoid 15b was found to induce apoptosis in HL60 leukemia cells, including a multidrug-resistant variant, at a much higher rate than conventional retinoids like ATRA. ouhsc.edu Flow cytometry analysis of PI-stained cells can reveal a sub-G1 peak, which is indicative of apoptotic cells with fragmented DNA. oup.com

Table 2: Flow Cytometry Applications in Arotinoid Studies

| Analysis Type | Method/Stain | Information Gained | Relevance to Arotinoids |

|---|---|---|---|

| Cell Cycle | Propidium Iodide (PI) Staining | Distribution of cells in G0/G1, S, and G2/M phases. | Investigating arotinoid-induced cell cycle arrest. researchgate.net |

| Ki-67/DNA Content | Discrimination between resting (G0) and proliferating cells. researchgate.net | Understanding the anti-proliferative mechanisms. | |

| Apoptosis | Annexin V/PI Staining | Detection of early (Annexin V positive) and late (Annexin V and PI positive) apoptotic cells. fluorofinder.com | Quantifying the apoptotic potential of novel arotinoid congeners. ouhsc.edu |

| Sub-G1 Peak Analysis | Identification of cells with fragmented DNA, a hallmark of late apoptosis. oup.com | Confirming apoptosis as a mechanism of cell death. |

Cell Viability, Proliferation, and Differentiation Assays

Molecular Biology Techniques

Molecular biology techniques are fundamental to dissecting the precise mechanisms by which arotinoic methanol and its congeners regulate cellular function at the genetic and protein levels.

Analyzing changes in gene expression provides direct insight into the molecular pathways affected by arotinoids.

Reverse Transcription PCR (RT-PCR) and Quantitative PCR (qPCR): These techniques are used to detect and quantify the expression of specific messenger RNA (mRNA) transcripts. nih.govnih.govunite.it RT-qPCR is a highly sensitive method for measuring the expression levels of target genes, such as those involved in cell cycle control, apoptosis, and differentiation. nih.gov For example, qPCR can be used to validate the upregulation of RAR target genes, like RARB, following treatment with an arotinoid. nih.gov It can also be used to measure the expression of genes like p21 and CDK2 to investigate effects on the cell cycle. researchgate.net

RNA Sequencing (RNA-Seq): This high-throughput technology provides a comprehensive, unbiased view of the entire transcriptome (the complete set of RNA transcripts) in a cell population. nih.govnih.gov RNA-Seq can identify all differentially expressed genes in response to arotinoid treatment, revealing novel targets and pathways. nih.govmdpi.com For example, RNA-Seq studies have been used to characterize the transcriptional changes induced by retinoic acid, identifying a wide range of regulated genes involved in various biological processes. nih.govmdpi.com This approach can link phenotypic changes, such as altered cell morphology, to specific transcriptional perturbations. nih.gov

Examining protein expression and interactions is crucial for confirming that changes in gene expression translate to functional changes at the protein level.

Western Blotting: This technique is used to detect and quantify specific proteins in a sample. nih.gov Following treatment of cells with arotinoids, Western blotting can be used to measure changes in the levels of key proteins involved in signaling pathways, cell cycle regulation (e.g., cyclins, CDKs), and apoptosis (e.g., caspases, Bcl-2 family proteins). oup.comelifesciences.org For instance, it can confirm the increased expression of a protein whose gene was found to be upregulated by RNA-Seq or qPCR.

Immunoprecipitation (IP): IP is used to isolate a specific protein and its binding partners from a cell lysate. creative-proteomics.comaatbio.com When combined with Western blotting (Co-IP), this technique can validate protein-protein interactions. creative-proteomics.com In the context of arotinoids, Co-IP can be used to study the interaction of RAR and RXR with co-repressor and co-activator proteins. nih.gov The binding of an arotinoid agonist to RAR can be shown to promote the dissociation of co-repressors (like SMRT) and the recruitment of co-activators (like TIF2), which can be visualized by analyzing the immunoprecipitated protein complexes via Western blot. nih.govnih.gov This provides a mechanistic understanding of how arotinoids activate transcription. Studies have also used IP to investigate the interaction between cellular retinoic acid-binding proteins (CRABPs) and enzymes involved in retinoic acid metabolism, which can be influenced by retinoid analogs. mdpi.com

Advanced Spectroscopic and Imaging Techniques for Cellular Analysis

Fourier Transform Infrared Micro-Spectroscopy (FT-IRMS) for Biochemical Fingerprinting

Fourier Transform Infrared Micro-Spectroscopy (FT-IRMS) has emerged as a powerful, non-destructive tool for analyzing the biochemical changes within cells, providing a unique "biochemical fingerprint" based on the vibrational motions of molecules. ub.edunih.govmdpi.com This technique can detect subtle alterations in the conformation and concentration of key macromolecules such as proteins, lipids, nucleic acids, and carbohydrates. ub.eduresearchgate.net

In the context of retinoid research, FT-IRMS, often coupled with multivariate analysis techniques like Principal Component-Linear Discriminant Analysis (PC-LDA), has been successfully employed to monitor cellular differentiation induced by retinoids. rsc.org For instance, studies have used FT-IRMS to distinguish between pluripotent stem cells and their differentiated derivatives after treatment with synthetic retinoids. rsc.orgresearchgate.net The infrared spectrum of a cell provides a comprehensive snapshot of its macromolecular composition, allowing researchers to track changes in proteins, lipids, carbohydrates, and nucleic acids as cells differentiate. rsc.org This capability makes FT-IRMS a valuable tool for assessing the biological activity of novel arotinoid compounds and comparing them to established retinoids like all-trans-retinoic acid (ATRA). rsc.org

The speed and sensitivity of FT-IRMS allow for the rapid screening of new synthetic retinoids and the characterization of their effects on cellular development. rsc.orgrsc.org Researchers have demonstrated that FT-IRMS can detect differences between cell populations as early as three days after treatment with different retinoid compounds, highlighting its potential as a high-throughput screening method to monitor the stem cell phenotype and the progression of differentiation along various pathways. researchgate.netrsc.org This analytical method provides complementary information to traditional biological assays, offering a deeper understanding of the cellular responses to arotinoids and their congeners. rsc.org The ability of FT-IRMS to generate a detailed biochemical signature makes it a promising technique for stratifying cells based on their molecular composition and potentially predicting their response to therapeutic agents. ub.edu

Computational Modeling and Cheminformatics in Retinoid Research

Computational modeling and cheminformatics have become indispensable tools in modern drug discovery, including the field of retinoid research. researchgate.netnih.gov These in silico methods offer a cost-effective and time-efficient means to analyze structure-activity relationships, predict compound properties, and understand the molecular interactions that govern biological activity. jyu.finih.gov

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of ligands, such as arotinoids, to their target receptors. unito.itcellmolbiol.orgdntb.gov.ua Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex, providing insights into binding affinity and the key interactions involved. plos.orgnih.gov MD simulations then provide a dynamic view of the ligand-receptor complex over time, allowing for the assessment of its stability and the fluctuations of the interacting molecules. nih.govcellmolbiol.org

In retinoid research, these methods are crucial for understanding how arotinoids and their congeners interact with retinoic acid receptors (RARs) and retinoid X receptors (RXRs). plos.orgmdpi.com For example, computational docking has been used to predict the binding affinities of various retinoids to RAR and RXR isoforms, helping to rationalize their biological activities. plos.orgacs.org These studies have shown that specific interactions, such as hydrogen bonds with key amino acid residues like arginine and serine, are critical for high-affinity binding to retinoic acid receptors. nih.gov

MD simulations complement docking studies by evaluating the conformational stability of the ligand-receptor complex. cellmolbiol.org By simulating the movement of atoms over time, researchers can assess the stability of the interactions predicted by docking and observe how the protein structure adapts to the bound ligand. nih.govcellmolbiol.org This information is vital for the rational design of novel arotinoids with improved affinity and selectivity for specific receptor subtypes. The structural flexibility of arotinoids, which can be fine-tuned through chemical synthesis, influences their interactions with specific receptors and can be effectively studied using these computational approaches. mdpi.com

| Technique | Application in Arotinoid Research | Key Insights |

| Molecular Docking | Predicts the binding orientation and affinity of arotinoids to RAR and RXR receptors. plos.orgnih.gov | Identifies key amino acid residues and interaction types (e.g., hydrogen bonds, hydrophobic interactions) crucial for binding. nih.gov |

| Molecular Dynamics (MD) Simulations | Assesses the stability and dynamic behavior of the arotinoid-receptor complex over time. nih.govcellmolbiol.org | Reveals conformational changes in the receptor upon ligand binding and confirms the stability of the predicted binding mode. cellmolbiol.org |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates the chemical structure of compounds with their biological activity. nih.govwikipedia.org By developing mathematical models, QSAR can predict the activity of new, untested compounds, thereby guiding the synthesis of more potent and selective molecules. wikipedia.orgmdpi.com

In the context of retinoid research, QSAR models are developed by analyzing a dataset of arotinoids with known biological activities. researchgate.net The models relate various molecular descriptors (physicochemical properties or theoretical molecular representations) of the arotinoids to their observed activities, such as their ability to induce cell differentiation or bind to specific receptors. wikipedia.org This analysis helps to identify the structural features that are most important for a desired biological effect. For instance, QSAR studies can reveal how modifications to the hydrophobic part of a retinoid molecule influence its activity. mdpi.com

The insights gained from QSAR analyses are valuable for lead optimization in drug discovery. researchgate.net By understanding the relationship between structure and activity, chemists can design new arotinoid congeners with enhanced therapeutic properties. QSAR is part of a broader machine learning approach that helps to navigate the complex chemical space of retinoids and prioritize the synthesis of the most promising candidates. wikipedia.org

Prediction of Compound Stability and Metabolic Fate

Computational methods are increasingly used to predict the metabolic stability and fate of drug candidates, including arotinoids. jyu.finih.gov Understanding how a compound is metabolized is crucial, as metabolites can have different efficacy and toxicity profiles compared to the parent drug. nih.gov

In silico tools can predict the likely sites of metabolism on a molecule by identifying atoms that are most susceptible to enzymatic reactions, primarily by cytochrome P450 (CYP) enzymes. nih.gov These predictions are based on models that consider both the reactivity and accessibility of different parts of the molecule. nih.gov For retinoids, replacing the flexible polyene chain with more rigid aromatic rings, a characteristic of arotinoids, has been shown to increase molecular stability. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for Arotinoic methanol, and how can reproducibility be ensured?

- Methodological Answer : Synthesis typically involves catalytic dehydrogenation or hydroxylation reactions. For reproducibility:

- Use standardized catalysts (e.g., ruthenium-based or copper-zinc oxide systems) with documented purity levels .

- Maintain precise reaction conditions (temperature: 200–300°C, pressure: 1–5 atm) and inert gas environments to prevent oxidation .

- Characterize intermediates via NMR (¹H/¹³C) and HPLC-MS to verify structural integrity .

- Table 1 : Example synthesis parameters:

| Catalyst | Temperature (°C) | Pressure (atm) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Ru/CeO₂ | 250 | 3 | 78 | ≥99% |

| Cu-ZnO | 220 | 1.5 | 65 | 98% |

Q. Which analytical techniques are most reliable for characterizing this compound’s stability under varying conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles at 5°C/min increments under nitrogen .

- GC-FID/MS : Monitor degradation byproducts after accelerated aging (e.g., 40°C/75% humidity for 28 days) .

- FTIR : Track functional group changes (e.g., O-H stretches at 3200–3600 cm⁻¹) to detect hydrolysis .

Advanced Research Questions

Q. How can contradictions in catalytic efficiency data across studies be systematically resolved?

- Methodological Answer :

- Conduct a meta-analysis of published datasets using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to identify confounding variables (e.g., catalyst pretreatment differences) .

- Apply multivariate regression to isolate factors like catalyst loading (%) or support material porosity (nm) .

- Validate findings via interlaboratory studies with harmonized protocols (e.g., ISO/IEC 17025 guidelines) .

Q. What experimental design strategies minimize bias in optimizing this compound’s reaction kinetics?

- Methodological Answer :

- Use a Box-Behnken design to test 3–5 variables (e.g., temperature, pressure, molar ratios) with minimal runs .

- Incorporate control experiments with inert catalysts (e.g., SiO₂) to distinguish thermal vs. catalytic effects .

- Apply ANOVA to quantify significance (p < 0.05) of each factor on yield/selectivity .

Q. How do solvent polarity and proticity influence this compound’s reactivity in nucleophilic substitutions?

- Methodological Answer :

- Solvent Screening : Test aprotic (e.g., DMSO) vs. protic (e.g., MeOH) solvents in SN2 reactions using kinetic profiling .

- Hammett Analysis : Correlate solvent polarity (ε) with rate constants (k) to identify linear free-energy relationships .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition-state stabilization in different media .

Data Interpretation and Validation